![molecular formula C8H12Cl2N4 B2668221 1,3-Dimethyl-4-(1H-pyrazol-5-yl)pyrazole;dihydrochloride CAS No. 2411256-68-1](/img/structure/B2668221.png)
1,3-Dimethyl-4-(1H-pyrazol-5-yl)pyrazole;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-4-(1H-pyrazol-5-yl)pyrazole;dihydrochloride is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The reaction of 1,3-diols with arylhydrazines provides 1,4-disubstituted pyrazoles . A regioselective synthesis of unsymmetrical pyrazoles from β-hydroxy ketones can also be achieved .Scientific Research Applications
- Root Growth Stimulant : One of the synthesized derivatives of this compound has been found to function as an agrochemical. Specifically, it acts as a root growth stimulant, promoting primary root length. Additionally, it influences the levels of endogenous hormones (such as IAA, ABA, and GA3), playing a crucial role in controlling primary root development .
- Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamides : Facile one-pot, high-yielding reactions have been employed to synthesize these derivatives. They exhibit potential as antifungal and antimicrobial agents .
- Structural Analysis : XRD is used to resolve structural information in crystal lattices. While specific studies on this compound are not readily available, XRD could be a valuable technique for understanding its crystal structure and properties .
- DMBI (3,3-Dimethyl-1-(1H-1,2,4-triazol-5-yl)indolin-2-one) : Although not directly related to our compound, DMBI is an intriguing molecule. It has been studied as both an n-type dopant and a component in molecular machines. Volatile fractions generated from DMBI have been analyzed using mass spectrometry .
- Biological Activity : While specific studies on the compound itself are limited, its derivatives have been evaluated for biological activity. For instance, CGR3, a derivative, has shown promise as an agrochemical and root growth stimulant .
Agrochemicals and Plant Growth Regulation
Antifungal and Antimicrobial Agents
X-Ray Powder Diffraction (XRD) Studies
Molecular Machines and Mass Spectrometry
Biological Evaluation
Mechanism of Action
properties
IUPAC Name |
1,3-dimethyl-4-(1H-pyrazol-5-yl)pyrazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c1-6-7(5-12(2)11-6)8-3-4-9-10-8;;/h3-5H,1-2H3,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOSYVFDDHNGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC=NN2)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-4-(1H-pyrazol-5-yl)pyrazole;dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.